(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

Catalog No.
S672909
CAS No.
500770-86-5
M.F
C15H21NO4
M. Wt
279.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)prop...

CAS Number

500770-86-5

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid

IUPAC Name

(3R)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1

InChI Key

WWDMSBGBNGEQDH-GFCCVEGCSA-N

SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC1=CC=CC=C1[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

(R)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (CAS 500770-86-5), commonly designated as (R)-Boc-β-Phe(2-Me)-OH, is a highly specialized chiral β-amino acid building block utilized in advanced peptidomimetic synthesis. Featuring an ortho-methyl substitution on the aromatic ring and a Boc-protected β-amino group, this precursor is engineered to introduce severe steric constraints and enhanced proteolytic stability into peptide backbones. Commercially available at high enantiomeric purities (≥98.0% ee), it serves as a critical raw material for synthesizing proteolysis-resistant therapeutic peptides, constrained foldamers, and targeted enzyme inhibitors where precise spatial orientation of the aromatic side chain is mandatory for target affinity .

Substituting (R)-Boc-β-Phe(2-Me)-OH with standard (R)-Boc-β-Phe-OH (unsubstituted) or its para-tolyl analog fundamentally alters the conformational landscape of the resulting peptide. The ortho-methyl group restricts the rotameric freedom of the aromatic ring through steric clash with the peptide backbone, locking the side chain into specific dihedral angles that unsubstituted analogs cannot maintain . Furthermore, substituting with the (S)-enantiomer or an Fmoc-protected variant disrupts either the target binding stereochemistry or the established orthogonal protection strategy (Boc/Bzl vs. Fmoc/tBu) required during complex multi-step solution-phase or solid-phase peptide synthesis (SPPS). Consequently, generic substitution leads to catastrophic losses in target binding affinity, altered foldamer secondary structures, and incompatible deprotection workflows [1].

In Vivo Half-Life Extension via β-Amino Acid Backbone Incorporation

The incorporation of β-amino acids such as (R)-Boc-β-Phe(2-Me)-OH into peptide sequences drastically reduces recognition by endogenous proteases compared to standard α-amino acids. When replacing an α-phenylalanine with a β-phenylalanine derivative, the resulting peptidomimetic typically exhibits a significantly extended plasma half-life. The steric bulk of the ortho-methyl group further shields adjacent amide bonds from enzymatic hydrolysis, making this building block essential for orally bioavailable peptide design [1].

Evidence DimensionPlasma half-life (in vitro stability)
Target Compound Data>24 hours (typical for β-peptide segments)
Comparator Or BaselineStandard α-Phenylalanine analog (<2 hours)
Quantified Difference>10-fold increase in proteolytic resistance
ConditionsHuman blood plasma serum assay (37°C)

Procurement of β-amino acid building blocks is essential for developing long-acting peptide therapeutics that survive systemic circulation.

Steric Locking of the Aromatic Side Chain for PPI Inhibition

The ortho-methyl substitution in (R)-Boc-β-Phe(2-Me)-OH introduces a significant energetic barrier to the rotation of the phenyl ring around the Cβ-Cγ bond. Compared to the unsubstituted (R)-Boc-β-Phe-OH, the ortho-tolyl derivative heavily favors a restricted rotameric state, which forces the resulting peptide into a highly predictable and rigid secondary structure. This conformational pre-organization reduces the entropic penalty upon binding to a biological target, significantly enhancing receptor affinity .

Evidence DimensionRotational energy barrier and rotamer population
Target Compound DataHighly restricted (favored single rotamer conformation)
Comparator Or Baseline(R)-Boc-β-Phe-OH (free rotation, multiple populated rotamers)
Quantified DifferenceSignificant reduction in conformational entropy (ΔS) prior to binding
ConditionsNMR spectroscopy and molecular dynamics simulations of incorporated residues

Buyers targeting flat protein-protein interaction (PPI) interfaces require conformationally locked building blocks to maximize receptor binding affinity.

Boc-Protection Strategy in Complex Peptide Assembly

The tert-butoxycarbonyl (Boc) protecting group on (R)-Boc-β-Phe(2-Me)-OH permits its use in specific orthogonal synthesis routes where standard Fmoc-based chemistry is unsuitable. The Boc group is completely stable to the basic conditions used for Fmoc deprotection (e.g., 20% piperidine) but is cleanly removed using strong acids like trifluoroacetic acid (TFA). This allows the strategic incorporation of the β-Phe(2-Me) residue into complex, multi-cyclic peptides where selective, sequential deprotection is required [1].

Evidence DimensionDeprotection condition orthogonality
Target Compound DataStable to 20% piperidine; cleanly cleaved by 95% TFA
Comparator Or BaselineFmoc-protected analog (cleaved by 20% piperidine; stable to TFA)
Quantified Difference100% orthogonal cleavage conditions
ConditionsStandard solution-phase or SPPS deprotection workflows

Select this Boc-protected variant over Fmoc alternatives when designing complex synthesis routes requiring orthogonal deprotection steps.

Proteolysis-Resistant Peptidomimetic Therapeutics

Utilizing the β-amino acid backbone of (R)-Boc-β-Phe(2-Me)-OH to synthesize drug candidates with extended in vivo half-lives, specifically targeting extracellular receptors where standard α-peptides are rapidly degraded [1].

Conformationally Constrained Foldamer Development

Incorporating the ortho-tolyl steric bulk to design stable, predictable secondary structures (e.g., β-peptidic 14-helices) for disrupting flat protein-protein interaction (PPI) interfaces with high affinity .

Orthogonal Solution-Phase Peptide Synthesis

Serving as a critical building block in complex, multi-step syntheses where the Boc protecting group allows for the selective manipulation of other functional groups without premature amine deprotection [1].

XLogP3

2.3

Wikipedia

(3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid

Dates

Last modified: 08-15-2023

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